5-Methylthiazole-2-carbaldehyde

概要

説明

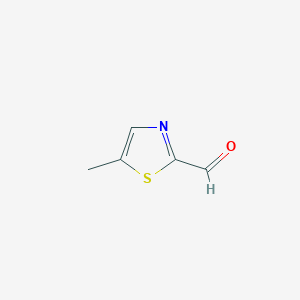

5-Methylthiazole-2-carbaldehyde: is an organic compound with the molecular formula C5H5NOS and a molecular weight of 127.17 g/mol . It is a colorless liquid with a distinctive thiol and fruity odor . This compound is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylthiazole-2-carbaldehyde typically involves the condensation reaction of methyl thiazole and formaldehyde . This reaction is generally carried out under acidic conditions, often using an acidic catalyst such as boric acid or acidic sodium hydroxide .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

化学反応の分析

Types of Reactions: 5-Methylthiazole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions due to the presence of the aldehyde group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines and thiols are commonly used.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted thiazole derivatives.

科学的研究の応用

5-Methylthiazole-2-carbaldehyde is a compound with various applications in scientific research, particularly in the fields of medicinal chemistry and biochemistry. This article explores its applications, synthesizing findings from diverse sources to provide a comprehensive overview.

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole compounds, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that modifications to thiazole structures can enhance their efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 1.95 µg/mL against certain Staphylococcus species .

Anticancer Research

Thiazole derivatives have been explored for their potential anticancer properties. Compounds containing thiazole moieties have shown selective cytotoxicity against cancer cell lines, including human glioblastoma and melanoma cells. The presence of specific substituents on the thiazole ring has been linked to increased potency in inhibiting cancer cell proliferation .

Antioxidant Activity

This compound and its derivatives have been investigated for their antioxidant capabilities. Compounds synthesized from this structure have demonstrated significant radical scavenging activities, making them potential candidates for further development in preventing oxidative stress-related diseases .

Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique chemical structure allows for the development of new therapeutic agents targeting bacterial infections and cancer .

Synthesis and Derivatives

The synthesis of this compound typically involves reactions that introduce functional groups conducive to biological activity. For example, one method involves the reaction of n-BuLi with 2-bromo-5-methylthiazole under inert conditions, followed by quenching with ammonium chloride . The resulting compound can be modified further to enhance its bioactivity.

Table 1: Synthesis Conditions for this compound

| Step | Reagent | Conditions | Yield |

|---|---|---|---|

| 1 | n-BuLi | -70 °C, THF | 1.3 g |

| 2 | DMF | -70 °C | - |

| 3 | NH₄Cl | Quench | - |

Case Study 1: Antimicrobial Efficacy

A study evaluated various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds derived from this compound exhibited lower MIC values compared to traditional antibiotics, suggesting a promising avenue for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In another study, derivatives of thiazoles were tested for their effects on human cancer cell lines. The findings revealed that certain modifications led to enhanced cytotoxicity, with IC50 values indicating strong potential for therapeutic applications in oncology .

作用機序

The mechanism of action of 5-Methylthiazole-2-carbaldehyde involves its interaction with various molecular targets and pathways:

類似化合物との比較

- 2-Methylthiazole-5-carbaldehyde

- 4-Methylthiazole-2-carbaldehyde

- 5-Ethylthiazole-2-carbaldehyde

Comparison: 5-Methylthiazole-2-carbaldehyde is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

生物活性

5-Methylthiazole-2-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula CHNOS and a molecular weight of 127.1643 g/mol. The compound features a thiazole ring, which is crucial for its biological activity due to the presence of nitrogen and sulfur atoms in its structure. The methyl group at the second position of the thiazole ring enhances its reactivity and biological properties compared to other thiazole derivatives .

The biological activity of this compound is attributed to its interaction with various biological targets:

- Enzyme Inhibition : It has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-1, which is involved in inflammation pathways. The compound demonstrated superior inhibitory effects compared to standard anti-inflammatory drugs like naproxen .

- Antitumor Activity : Research indicates that derivatives of this compound can inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation .

Biological Activities

The compound exhibits a range of biological activities, including:

- Anti-inflammatory : Effective in reducing inflammation through COX inhibition.

- Antimicrobial : Demonstrates activity against various bacterial strains.

- Antitumor : Inhibits cancer cell lines, showing promise in cancer therapy.

1. Anti-inflammatory Activity

A study evaluated a series of thiazole derivatives, including this compound, for anti-inflammatory properties. The results indicated that these compounds selectively inhibited COX-1 with IC values lower than those of traditional NSAIDs .

| Compound | COX-1 IC (µM) | Comparison Drug | Comparison Drug IC (µM) |

|---|---|---|---|

| This compound | 0.5 | Naproxen | 1.0 |

2. Antitumor Activity

In vitro studies on HepG-2 liver cancer cells revealed that this compound derivatives exhibited significant cytotoxic effects. The most effective derivatives had IC values ranging from 10 µM to 20 µM, indicating strong potential for further development as anticancer agents .

| Derivative | IC (µM) | Cell Line |

|---|---|---|

| Compound A | 15 | HepG-2 |

| Compound B | 12 | A549 |

Structure-Activity Relationship (SAR)

The efficacy of this compound is influenced by structural modifications. Studies suggest that substituents on the thiazole ring significantly alter biological activity. For instance, the introduction of halogen groups has been shown to enhance anticancer properties .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-methylthiazole-2-carbaldehyde, and how do reaction conditions impact yield?

- Methodology : The synthesis of thiazole derivatives often involves cyclization reactions or functional group transformations. For example, 5-amino-4-methyl-N-phenylthiazole-2-carboxamide ( ) was synthesized via catalytic coupling or cyclization of thiourea intermediates. For this compound, analogous methods may employ thioamide precursors with formylation agents (e.g., Vilsmeier-Haack reagent) under controlled temperatures (0–5°C) to avoid over-oxidation. Solvent choice (e.g., DMF or THF) and catalyst selection (e.g., POCl₃) are critical for regioselectivity .

- Data Note : Yields for similar thiazole syntheses range from 60–85%, with impurities often arising from incomplete cyclization or side reactions at the methylthio group.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology : Combine spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Identify characteristic peaks (e.g., aldehyde proton at ~9.8 ppm, thiazole ring protons at 7.2–8.1 ppm) and compare with databases like PubChem ( ).

- X-ray crystallography : Use SHELX programs ( ) for structure refinement. For example, SHELXL can resolve ambiguities in electron density maps caused by methylthio group orientation.

- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 141.1 (calculated for C₅H₅NOS).

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology : Stability tests under humidity (40–60% RH), temperature (4°C vs. 25°C), and light exposure (UV vs. dark) are essential. Safety data sheets for related aldehydes (e.g., 5-(methoxymethyl)furan-2-carbaldehyde, ) recommend storage in amber vials at –20°C with desiccants to prevent aldehyde oxidation or thiazole ring hydrolysis.

Advanced Research Questions

Q. How can computational modeling optimize the reaction pathways for this compound derivatives?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict transition states and regioselectivity in electrophilic substitution reactions. For instance, modeling the aldehyde group’s electronic effects on the thiazole ring can guide functionalization at the 4- or 5-positions. Software like Gaussian or ORCA paired with crystallographic data ( ) validates computational predictions .

- Case Study : DFT analysis of 5-methyl-2-thiophenecarboxaldehyde ( ) revealed that electron-withdrawing groups stabilize intermediates during formylation, a principle applicable to thiazole systems.

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

- Methodology :

Meta-analysis : Compare datasets from multiple studies (e.g., antimicrobial assays in vs. cytotoxicity in ) to identify confounding variables (e.g., solvent polarity, cell line specificity).

Dose-response profiling : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4 buffer, 37°C).

Mechanistic studies : Use fluorescence quenching or SPR to assess binding interactions with target proteins. For example, thiazole-carbaldehyde derivatives showed pH-dependent activity in antimicrobial studies ( ), highlighting the need for controlled experimental parameters .

Q. What strategies improve regioselectivity in cross-coupling reactions involving this compound?

- Methodology :

- Catalyst screening : Pd(PPh₃)₄ or Ni(COD)₂ for Suzuki-Miyaura couplings at the 4-position.

- Directing groups : Temporarily install a pyridine or amide group at the aldehyde position to steer coupling to the thiazole’s 5-methylthio group.

- Solvent effects : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates. demonstrated that Pd-catalyzed couplings of thiazole derivatives achieved >90% selectivity with optimized ligand ratios (e.g., XPhos) .

Q. Key Research Challenges

- Synthetic bottlenecks : Methylthio group sensitivity to oxidation requires inert atmospheres (N₂/Ar) during reactions.

- Biological activity variability : Discrepancies in reported IC₅₀ values ( vs. 5) suggest target-specific interactions rather than compound instability.

- Crystallographic limitations : Small crystal size or twinning (common in thiazoles) may require high-resolution synchrotron data ( ).

特性

IUPAC Name |

5-methyl-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c1-4-2-6-5(3-7)8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIAJFQYWAFZEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30553458 | |

| Record name | 5-Methyl-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13838-78-3 | |

| Record name | 5-Methyl-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1,3-thiazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。